

# 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

## physical properties

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### Compound of Interest

Compound Name: 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

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### An In-depth Technical Guide on the Physical Properties of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Chloro-3-nitro-6-(trifluoromethyl)pyridine**, a key intermediate in the pharmaceutical and agrochemical industries. The information is presented to support research, development, and handling of this compound.

## Chemical Identity

- IUPAC Name: **2-chloro-3-nitro-6-(trifluoromethyl)pyridine**
- CAS Number: 117519-08-1[1][2]
- Molecular Formula:  $C_6H_2ClF_3N_2O_2$ [1][2]
- Molecular Weight: 226.54 g/mol [1]
- Chemical Structure:

## Physical Properties

The physical characteristics of **2-Chloro-3-nitro-6-(trifluoromethyl)pyridine** are critical for its application in synthesis, formulation, and quality control. The following table summarizes the available data.

Property	Value	Source(s)
Appearance	Yellow crystalline solid; may also be supplied as a light yellow to yellow liquid.	[1][2]
Melting Point	85 - 87 °C	[1]
Boiling Point	Data not available.	
Solubility	Sparingly soluble in water; Moderately soluble in organic solvents.	[1]
Flash Point	100 °C	[2]
pKa (Predicted)	-7.04 ± 0.10	[1][2]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8 °C.	[2]

Note on Physical State: There is a discrepancy in the reported physical state, with some sources listing it as a crystalline solid and others as a liquid.[1][2] Given the reported melting point of 85-87 °C, the compound is expected to be a solid at standard room temperature.[1] The liquid form may refer to the compound being supplied in a molten state or dissolved in a solvent.

## Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following are generalized, standard methodologies that are typically employed for such characterizations.

### Melting Point Determination

The melting point is determined using a digital melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed into the heating block of the melting point apparatus.
- **Measurement:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point where the entire sample has melted.

## Solubility Assessment

A qualitative or semi-quantitative solubility assessment is performed to understand the compound's behavior in various solvents.

- **Solvent Selection:** A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
- **Procedure:** A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.
- **Observation:** The mixture is vortexed or agitated at a controlled temperature. The solubility is observed visually and categorized (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the saturated solution is analyzed via techniques like HPLC or UV-Vis spectroscopy.

## Flash Point Measurement

The flash point is determined using a Pensky-Martens closed-cup tester.

- **Sample Preparation:** The liquid sample is placed into the test cup of the apparatus.
- **Heating:** The sample is heated at a slow, constant rate while being stirred.
- **Ignition Test:** An ignition source is directed into the cup at regular temperature intervals.

- **Determination:** The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

## Characterization Workflow

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized chemical compound like **2-Chloro-3-nitro-6-(trifluoromethyl)pyridine**.

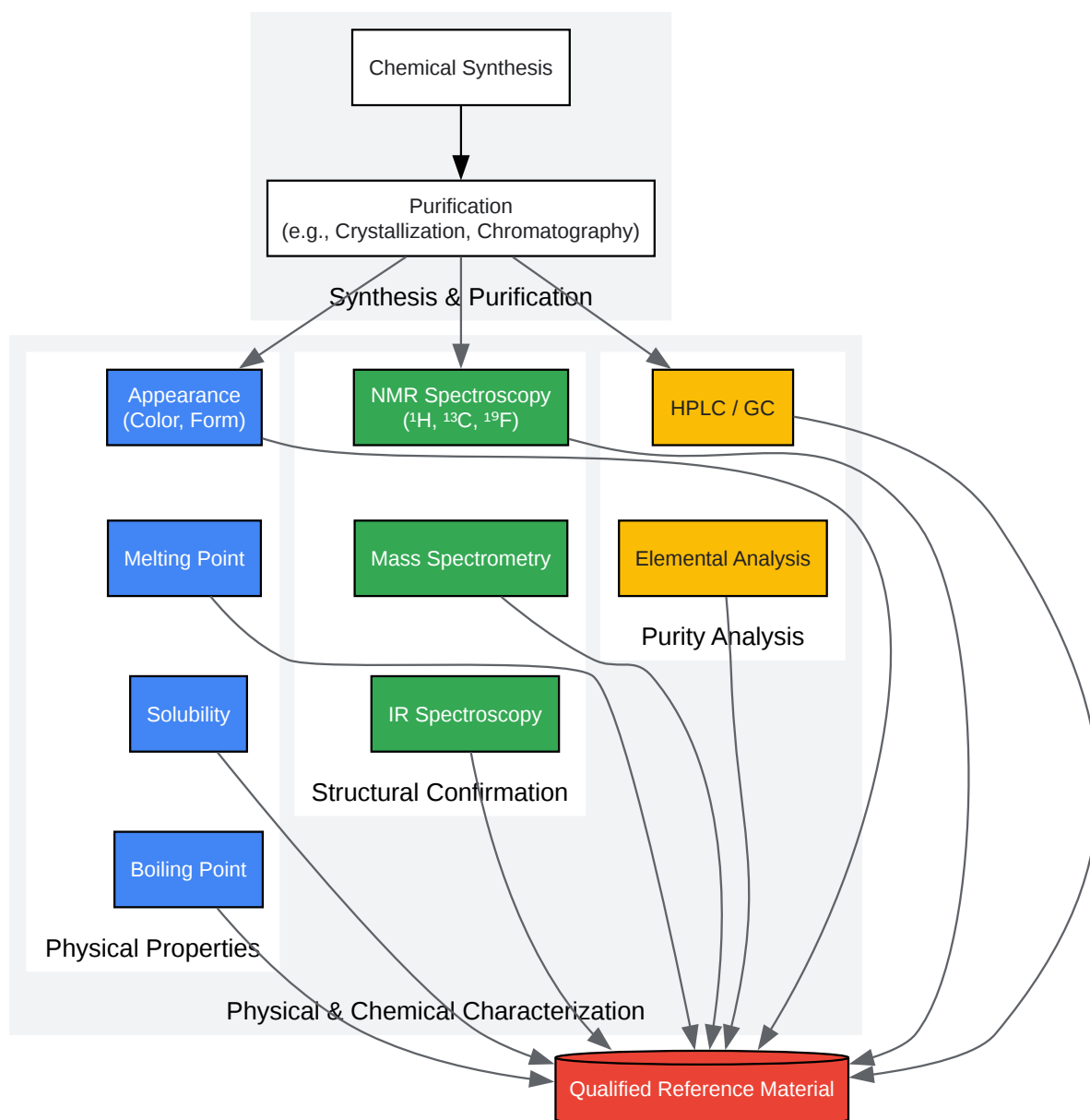


Figure 1: General Workflow for Chemical Characterization

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Figure 1: General Workflow for Chemical Characterization

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## References

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